1-(2-Isopropoxyphenyl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

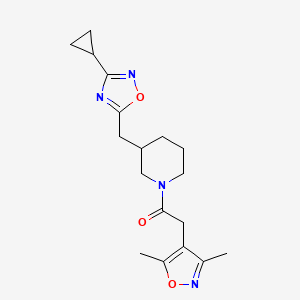

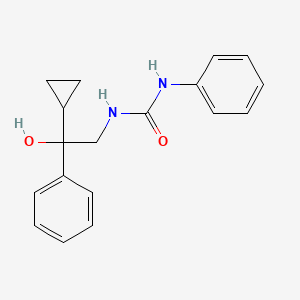

1-(2-Isopropoxyphenyl)propan-1-amine is a biochemical used for proteomics research . It has a molecular formula of C12H19NO and a molecular weight of 193.29 .

Synthesis Analysis

The synthesis of this compound and similar compounds can be achieved through transaminase-mediated methods . This process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis

The chemical reactions involving this compound are typically catalyzed by transaminases . These enzymes offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Applications De Recherche Scientifique

Applications in Metabolomics and Disease Risk Assessment

Metabolomics and Diabetes Risk Prediction 1-(2-Isopropoxyphenyl)propan-1-amine, as part of the broader class of amines, contributes to the field of metabolomics. Wang et al. (2011) explored the predictive capacity of metabolite profiles, including amines, for diabetes onset. They discovered that specific amino acids and amines in blood samples could forecast diabetes development, emphasizing the potential of these compounds in early disease detection and intervention strategies (Wang et al., 2011).

Carcinogenic Risk and Genetic Associations In the realm of cancer research, compounds related to this compound are studied for their genotoxic potential and association with cancer risk. Ozawa et al. (2002) investigated the genotypic interaction of enzymes responsible for activating carcinogenic aromatic amines, shedding light on the genetic susceptibility to urothelial cancers. Their research emphasizes the importance of understanding individual genetic variations in assessing cancer risk from exposure to aromatic amines (Ozawa et al., 2002).

Understanding Parkinsonism The compound has relevance in neurodegenerative disease research, particularly in studies investigating the etiology of conditions like Parkinsonism. Davis et al. (1979) discussed how exposure to a compound similar in structure to this compound resulted in persistent parkinsonism, highlighting the neurotoxic potential of certain amines and their role in motor function impairment (Davis et al., 1979).

Environmental and Occupational Health

Pesticide Exposure and Health Impact this compound is structurally related to compounds used in pesticides. Whyatt et al. (2002) assessed the exposure to 2-isopropoxyphenol, a metabolite of propoxur, a pesticide, in urban environments. Their study highlighted the pervasive nature of pesticide exposure and its potential health implications, especially during vulnerable stages such as pregnancy (Whyatt et al., 2002).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-propan-2-yloxyphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-11(13)10-7-5-6-8-12(10)14-9(2)3/h5-9,11H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHVEYUDDDARPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1OC(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2651818.png)

![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)

![N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2651820.png)

![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)

![4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2651828.png)